TB500 acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

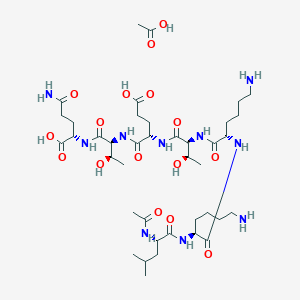

Molecular Formula |

C40H72N10O16 |

|---|---|

Molecular Weight |

949.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C38H68N10O14.C2H4O2/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52;1-2(3)4/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62);1H3,(H,3,4)/t20-,21-,23+,24+,25+,26+,27+,30+,31+;/m1./s1 |

InChI Key |

QQPHIKZJJGWYIR-PFWNPZQHSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C)O.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

TB500 Acetate: A Technical Guide to the Mechanism of Action in Tissue Regeneration

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TB500 acetate (B1210297), a synthetic derivative of the naturally occurring protein Thymosin Beta-4 (Tβ4), is a subject of intensive preclinical research for its significant potential in promoting tissue repair and regeneration.[1][2][3] Tβ4 is a highly conserved 43-amino acid peptide integral to wound healing, inflammation modulation, and angiogenesis.[4][5] TB500 encapsulates the primary biological activity of Tβ4, acting as a potent regulator of cellular machinery essential for tissue repair. Its core mechanism revolves around the regulation of actin, a critical cytoskeletal protein, which in turn orchestrates a cascade of downstream effects including enhanced cell migration, formation of new blood vessels (angiogenesis), and attenuation of inflammatory responses.[2][6][7] This document provides an in-depth technical overview of the molecular pathways, cellular effects, and quantitative outcomes associated with TB500's mechanism of action, supported by detailed experimental protocols and pathway visualizations. It must be noted that TB500 is not approved by the FDA for human use and is available for research purposes only.[1][7][8]

Core Mechanism: Regulation of Actin Cytoskeletal Dynamics

The principal and most well-documented mechanism of TB500/Tβ4 is its role as a primary G-actin (globular actin) sequestering protein.[2][9][10] This interaction is fundamental to controlling the dynamics of the actin cytoskeleton, a process vital for cell motility, structure, and division.[11]

-

Actin Sequestration: TB500 binds to G-actin monomers with high affinity.[9][10]

-

Inhibition of Polymerization: By sequestering G-actin, TB500 maintains a pool of available actin monomers but prevents their spontaneous polymerization into F-actin (filamentous actin) stress fibers.[2][7]

-

Promotion of Cell Motility: The prevention of rigid stress fiber formation results in a more dynamic cytoskeleton, enabling enhanced cellular motility.[2][10] This is a prerequisite for tissue repair, as it allows crucial cells like fibroblasts, endothelial cells, and keratinocytes to migrate efficiently to the site of injury.[3][6][12]

Key Signaling Pathways in Tissue Regeneration

TB500 exerts its pleiotropic effects by modulating a network of interconnected signaling pathways. These pathways collectively promote angiogenesis, resolve inflammation, and enhance cell survival and proliferation.

Pro-Angiogenic Signaling

Angiogenesis is critical for restoring oxygen and nutrient supply to damaged tissues.[1] TB500 stimulates this process through several key pathways.

-

VEGF Pathway: It stimulates Vascular Endothelial Growth Factor (VEGF) signaling, a master regulator of blood vessel formation.[1][13]

-

Angiopoietin/Tie2 System: Studies show TB500 exposure increases the expression of Angiopoietin-2 and its receptor Tie2, which are crucial for vessel maturation and stability.[14]

-

Notch Pathway: Tβ4 activates the Notch signaling pathway in endothelial cells, leading to increased expression of Notch1 and Notch4, which accelerates the formation of vascular networks.[4][14]

Anti-Inflammatory Signaling

Chronic or excessive inflammation can impede tissue repair. TB500 helps create a pro-regenerative environment by actively suppressing key inflammatory pathways.[1][15]

-

NF-κB Inhibition: TB500 suppresses the activation of Nuclear Factor-kappa B (NF-κB), a primary transcription factor that drives the expression of numerous pro-inflammatory genes.[2][5][15] This leads to a marked reduction in inflammatory cytokines.

-

Cytokine Downregulation: It directly reduces the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[1][2]

-

Toll-Like Receptor (TLR) Modulation: Tβ4 modulates the TLR pathway by increasing the expression of microRNA-146a. This microRNA, in turn, negatively regulates IRAK1 and TRAF6, two critical adapter proteins in the TLR signaling cascade, effectively dampening the inflammatory signal.[9][14]

Pro-Survival and Pro-Migration Signaling

Beyond its effects on inflammation and blood vessel growth, TB500 directly promotes the survival and migration of cells essential for rebuilding tissue.

-

PI3K/Akt Pathway: Activation of the PI3K/Akt signaling cascade is a central effect of Tβ4.[4] This pathway is a potent inhibitor of apoptosis (programmed cell death) and a promoter of cell survival and proliferation.[16][17]

-

Wnt/β-catenin Pathway: Tβ4 has been shown to activate the Wnt/β-catenin pathway, which plays a crucial role in cell fate determination, proliferation, and the maturation of stem cells during regeneration.[4][18]

-

Matrix Metalloproteinases (MMPs): To facilitate cell migration through the dense extracellular matrix (ECM), TB500 upregulates the expression of MMPs, such as MMP-2 and MMP-9.[12] These enzymes remodel the ECM, clearing a path for migrating repair cells.

Summary of Quantitative Data

The following tables summarize quantitative findings from key preclinical studies, demonstrating the efficacy of TB500/Tβ4 in promoting tissue regeneration.

Table 1: In Vivo Effects on Wound Healing

| Parameter | Model | Treatment | Result | Source |

|---|---|---|---|---|

| Re-epithelialization | Animal Dermal Wound | TB500 vs. Saline | 42% improvement at Day 4 | [19][20] |

| Re-epithelialization | Animal Dermal Wound | TB500 vs. Saline | 61% improvement at Day 7 | [19][20] |

| Wound Contraction | Animal Dermal Wound | TB500 vs. Saline | 11% greater improvement at Day 7 |[20] |

Table 2: Effects on Molecular Markers of Regeneration

| Molecule / Marker | Model System | Treatment | Observed Effect | Source |

|---|---|---|---|---|

| MMP-2 and MMP-9 | Mouse Dermal Wound | TB500 | Several-fold increase in expression 2 days post-injury | [12] |

| microRNA-146a | Oligodendrocyte Progenitor Cells | 25-100 ng/mL TB500 | Increased expression | [14] |

| Caspase-3 (Apoptosis) | Rat Skin Flap | 2-10 mg/kg/day Tβ4 | Dose-dependent decrease in protein levels | [18] |

| Angiogenic Proteins | Endothelial Cells & Murine Tissue | TB500 | Increased expression of Angiopoietin-2, Tie2, and VEGFA |[14] |

Key Experimental Protocols

The following protocols are representative of the methodologies used to investigate the mechanisms of TB500.

Protocol: In Vivo Skin Flap Survival Model

This protocol is used to assess the effect of TB500 on tissue survival and angiogenesis in a model of ischemia.

-

Model Creation: Anesthetize Wistar rats and create a random-pattern skin flap (e.g., 3x9 cm) on the dorsum, which includes the dartos and muscle layers. Suture the flap back in situ.[18]

-

Treatment Groups: Divide animals into groups: Control (saline vehicle), Low Dose TB500 (e.g., 2 mg/kg/day), and High Dose TB500 (e.g., 10 mg/kg/day).[18]

-

Administration: Administer treatment intraperitoneally daily for a set period (e.g., 7 days).[18]

-

Analysis - Survival: Photograph the flaps at regular intervals (e.g., Days 3, 5, 7). Use image analysis software (e.g., ImageJ) to calculate the percentage of the viable (pink, warm) area versus the necrotic (dark, cold) area.[18]

-

Analysis - Molecular: At the end of the study, harvest tissue from the flap for Western blot or IHC analysis of key proteins like VEGF (angiogenesis), NF-κB (inflammation), Caspase-3 (apoptosis), and β-catenin (Wnt pathway).[18]

Protocol: In Vitro Tube Formation Assay

This assay measures the ability of a compound to promote the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.

-

Plate Coating: Coat wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the gel.[4][14]

-

Treatment: Treat the cells with different concentrations of TB500 or a vehicle control.

-

Incubation: Incubate the plate for 6-18 hours to allow for tube formation.

-

Quantification: Capture images of the tube networks using a microscope. Quantify angiogenesis by measuring parameters such as the total length of tubes, the number of junctions, and the number of enclosed loops using specialized software.

Conclusion and Future Directions

TB500 acetate demonstrates a robust, multi-faceted mechanism of action in tissue regeneration. Its primary function as an actin-sequestering peptide initiates a cascade of beneficial cellular responses.[2][7] By promoting the migration of key repair cells, stimulating angiogenesis through the VEGF, Ang/Tie2, and Notch pathways, and concurrently suppressing inflammation via inhibition of the NF-κB and TLR pathways, TB500 creates an optimal environment for healing.[1][2][4][14] Furthermore, its activation of pro-survival signals like PI3K/Akt underscores its comprehensive role in protecting tissue from secondary damage.[4][16]

While the preclinical evidence is compelling, the majority of data is derived from animal and in vitro models.[2][20] For drug development professionals, the clear next step is the translation of these findings into well-controlled human clinical trials to establish a definitive safety and efficacy profile. Future research should focus on optimizing dosing strategies, exploring novel delivery systems, and identifying specific clinical applications, such as chronic wounds, cardiovascular repair, and musculoskeletal injuries, where TB500's unique regenerative properties can be most impactful.

References

- 1. newwavepeptides.co.uk [newwavepeptides.co.uk]

- 2. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]

- 3. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]

- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. TB500 Peptide: Everything You Need to Know [optimumosteo.com]

- 7. swolverine.com [swolverine.com]

- 8. droracle.ai [droracle.ai]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. cenexalabs.com [cenexalabs.com]

- 11. Regulation of actin cytoskeletal dynamics in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotechpeptides.com [biotechpeptides.com]

- 13. BPC-157 and TB-500: Exploring the Hypothetical Synergy of Two Research Peptides – CCN – Columbus County News [columbuscountynews.com]

- 14. corepeptides.com [corepeptides.com]

- 15. medicinewithheart.com [medicinewithheart.com]

- 16. Thymosin β4 and reproductive repair: signaling mechanisms, therapeutic potential, [inovifertility.com]

- 17. mdpi.com [mdpi.com]

- 18. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. medicalantiaging.com [medicalantiaging.com]

- 20. medicalantiaging.com [medicalantiaging.com]

Distinguishing Thymosin Beta-4 from its Derivative TB-500: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Differences Between Thymosin Beta-4 and TB-500 Acetate.

Executive Summary

Thymosin Beta-4 (Tβ4) is a highly conserved, 43-amino acid polypeptide integral to tissue repair and regeneration. In scientific and commercial nomenclature, significant confusion exists between Tβ4 and the term "TB-500." This guide clarifies this ambiguity, establishing that while the terms are often used interchangeably, "TB-500" most accurately refers to a specific, synthetically produced, N-terminally acetylated seven-amino-acid fragment of Tβ4 (Ac-LKKTETQ). This fragment represents the primary actin-binding domain responsible for many of Tβ4's regenerative properties.

This document provides a detailed comparison of the full-length native peptide and its derivative fragment, focusing on their structural differences, mechanisms of action, and functional activities. We present quantitative data from key in vitro and in vivo studies, detailed experimental protocols for foundational assays, and visual representations of their distinct signaling pathways to provide a comprehensive resource for the research and drug development community.

Structural and Chemical Differentiation

The primary distinction between Thymosin Beta-4 and TB-500 lies in their amino acid composition and origin. Tβ4 is the complete, naturally occurring protein, whereas TB-500 is a specific, synthetically derived active site.

-

Thymosin Beta-4 (Tβ4) is a 43-amino acid peptide. Its N-terminus is naturally acetylated.[1]

-

TB-500 , in a research context, is most credibly identified as the N-terminal acetylated fragment of Tβ4 corresponding to amino acids 17-23, with the sequence Ac-LKKTETQ .[2][3] This sequence constitutes the central actin-binding domain.[1][4] It is crucial to note that some commercial suppliers market the full-length synthetic Tβ4 peptide under the name "TB-500," creating a significant source of confusion. For the purpose of this technical guide, TB-500 will refer to the Ac-LKKTETQ fragment.

Both peptides are typically synthesized for research and clinical use via Solid-Phase Peptide Synthesis (SPPS).[5]

| Property | Thymosin Beta-4 (Full-Length) | TB-500 (Ac-LKKTETQ Fragment) |

| Synonyms | Timbetasin, Tβ4 | Thymosin Beta-4 Fragment (17-23) |

| Origin | Naturally Occurring Peptide | Synthetic Fragment of Tβ4 |

| Amino Acid Sequence | Ac-SDKPDMAEIEKFDKSKLKKTETQEKNPLPSKETIEQEKQAGES | Ac-LKKTETQ |

| Number of Amino Acids | 43 | 7 |

| Molecular Weight | ~4963.5 g/mol | ~889.0 g/mol |

| Key Functional Domains | Multiple: Actin-binding (17-23), anti-inflammatory (1-4), anti-apoptotic (1-15), etc.[1][6] | Primarily the Actin-Binding Domain[4][7] |

Mechanism of Action and Signaling Pathways

While both molecules derive their function from interacting with actin, the full-length Tβ4 peptide engages in a broader and more complex range of signaling activities due to its multiple functional domains.

Thymosin Beta-4: A Multi-Functional Signaling Molecule

The primary intracellular function of Tβ4 is as the main G-actin-sequestering protein in mammalian cells.[1] By binding to actin monomers, it maintains a pool of unpolymerized actin, which is crucial for rapid cytoskeletal reorganization during cell migration and tissue remodeling.

Extracellularly, Tβ4 acts as a signaling molecule that can activate multiple pathways. It forms a functional complex with PINCH and Integrin-Linked Kinase (ILK), leading to the activation of the survival kinase Akt.[8] This interaction is fundamental to its roles in promoting cell migration, survival, and cardiac repair. Furthermore, Tβ4 has been shown to enhance the activity of the small GTPase Rac1 by elevating IQGAP1/ILK complexes, a pathway that drives the migration of cancer cells.[9]

Figure 1: Thymosin Beta-4 multifaceted signaling pathways.

TB-500 (Ac-LKKTETQ): Targeted Actin Cytoskeleton Modulation

The mechanism of TB-500 is more direct and is considered a subset of Tβ4's full activity. As the core actin-binding motif, its primary function is to bind G-actin.[7] This action prevents the polymerization of actin monomers into filaments. By maintaining a higher concentration of monomeric actin, the cell can rapidly assemble actin filaments where needed, such as at the leading edge of a migrating cell. This facilitates the cytoskeletal rearrangements necessary for cell motility, which is a critical component of wound healing and angiogenesis. The signaling is therefore primarily a direct physical regulation of a key structural protein, leading to downstream functional outcomes.

Figure 2: TB-500 mechanism via actin sequestration.

Comparative Efficacy and Pharmacokinetics

Direct quantitative comparisons of Tβ4 and TB-500 are limited, but available data suggest that the activities derived from the actin-binding domain are comparable, while Tβ4 possesses broader functionality.

Quantitative Bioactivity Data

| Parameter | Assay Type | Thymosin Beta-4 (Full-Length) | TB-500 (Ac-LKKTETQ) | Reference |

| Binding Affinity (Kd) | G-Actin Binding | ~0.7-2.0 µM | Data not available, but functional assays suggest comparable activity. | |

| Angiogenic Activity | Endothelial Cell Migration & Vessel Sprouting | Near-identical activity at ~50 nM | Near-identical activity at ~50 nM | [2] |

| Cell Migration | HUVEC Trans-well Assay | 4- to 6-fold increase over control | Not directly compared in the same study. | [10] |

| Cell Migration | Keratinocyte Migration | 2- to 3-fold stimulation over control at 10 pg/mL | Not directly compared in the same study. | [11] |

| Wound Healing | In vivo (Aged Mice) | Significantly accelerated wound closure | Promoted repair comparable to the parent molecule. | [12] |

| Protein Upregulation | Rat Palatal Cells | 2.1-fold increase in VEGF protein at 1,000 ng/mL | Not directly compared in the same study. | [13] |

Pharmacokinetics and Metabolism

Pharmacokinetic profiles differ significantly due to the vast difference in molecular size.

| Parameter | Thymosin Beta-4 (Full-Length) | TB-500 (Ac-LKKTETQ) | Reference |

| Metabolism | Cleaved by enzymes like meprin-α and prolyl oligopeptidase into smaller active fragments (e.g., Ac-SDKP). | Undergoes serial cleavage at the C-terminus. N-terminal acetylation provides protection from degradation.[2] | [11] |

| Key Metabolites | Ac-SDKP (anti-inflammatory/anti-fibrotic) | Ac-LK (primary, 0-6h), Ac-LKK (long-term, up to 72h), Ac-LKKTE (demonstrated wound healing activity) .[7][14] | [11] |

| Bioactivity of Metabolites | Fragments retain specific biological activities. | The wound-healing activity of TB-500 may be attributable to its metabolite, Ac-LKKTE, rather than the parent fragment.[7][14] | [1] |

| Half-life | Data is limited and varies by study design. | Data for the specific fragment is limited. Metabolites are detectable in rats for up to 72 hours post-administration.[14] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the bioactivity of Tβ4 and TB-500.

Solid-Phase Peptide Synthesis (SPPS)

This is the standard method for producing synthetic peptides like Tβ4 and TB-500.

Figure 3: General workflow for Solid-Phase Peptide Synthesis.

-

Resin Preparation: A solid support resin (e.g., Rink Amide resin) is swollen in a suitable solvent like N,N-Dimethylformamide (DMF).

-

Deprotection: The N-terminal Fmoc protecting group of the resin or the growing peptide chain is removed using a base, typically 20% piperidine in DMF, to expose a free amine.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using coupling reagents (e.g., HBTU/HOBt) and a base (e.g., DIEA) and is added to the resin to react with the free amine, forming a new peptide bond.

-

Washing: The resin is thoroughly washed with solvents like DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each amino acid in the target sequence (43 times for Tβ4, 7 times for TB-500).

-

N-terminal Acetylation: For Ac-LKKTETQ, after the final Fmoc deprotection, the N-terminus is acetylated, typically using acetic anhydride and a base.

-

Cleavage: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, commonly Trifluoroacetic acid (TFA) with scavengers.

-

Purification & Analysis: The crude peptide is precipitated, lyophilized, and then purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The final product's identity and purity are confirmed by Mass Spectrometry and analytical HPLC.[5]

Actin Co-Sedimentation Assay

This in vitro assay determines if a protein binds to filamentous actin (F-actin).

-

Actin Polymerization: Monomeric G-actin is purified and then induced to polymerize into F-actin by adding a polymerization buffer containing KCl and MgCl₂. The mixture is incubated for approximately 1 hour at room temperature.

-

Pre-clear Protein: The test protein (Tβ4 or TB-500) is centrifuged at high speed (e.g., >100,000 x g) to remove any aggregates.

-

Incubation: The test protein is incubated with the pre-formed F-actin. A control sample containing only the test protein (no F-actin) is also prepared.

-

Ultracentrifugation: The samples are centrifuged at high speed (>100,000 x g) to pellet the F-actin and any associated proteins.

-

Analysis: The supernatant (containing unbound proteins) is carefully separated from the pellet. Both the supernatant and pellet fractions are then analyzed by SDS-PAGE and stained (e.g., with Coomassie Blue).

-

Interpretation: If the test protein is found in the pellet fraction only in the presence of F-actin (and not in the control pellet), it indicates a direct binding interaction. The relative amounts in the supernatant vs. pellet at different concentrations can be used to estimate binding affinity (Kd).[7]

In Vitro Scratch (Wound Healing) Assay

This assay measures cell migration, a key component of wound healing.

-

Cell Seeding: Adherent cells (e.g., keratinocytes, endothelial cells) are seeded into a multi-well plate and grown to form a confluent monolayer.

-

Creating the "Wound": A sterile pipette tip (e.g., p200) is used to scratch a straight line through the center of the monolayer, creating a cell-free gap.

-

Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove dislodged cells and debris.

-

Treatment: The medium is replaced with fresh medium containing the test compound (Tβ4 or TB-500) at various concentrations. A vehicle control is also included. To distinguish migration from proliferation, a mitotic inhibitor like Mitomycin C can be added.

-

Imaging: The plate is placed on an automated microscope stage inside an incubator. Images of the scratch gap are captured at time zero and then at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

Analysis: Image analysis software is used to measure the area of the cell-free gap at each time point. The rate of "wound closure" is calculated and compared between treated and control groups to quantify the effect on cell migration.[3]

Endothelial Cell Tube Formation Assay

This assay models the final stage of angiogenesis, where endothelial cells form three-dimensional capillary-like structures.

-

Plate Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Endothelial cells (e.g., HUVECs) are harvested and resuspended in a basal medium containing the test compounds (Tβ4 or TB-500) at desired concentrations.

-

Seeding: The cell suspension is carefully added on top of the solidified matrix.

-

Incubation: The plate is incubated at 37°C for 4-18 hours. During this time, endothelial cells will migrate and align to form a network of tube-like structures.

-

Imaging and Quantification: The tube network is visualized using a phase-contrast microscope. Images are captured, and angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin) is used to quantify parameters such as the number of nodes, number of junctions, and total tube length. These quantitative metrics are compared between treated and control groups.[10][15]

Conclusion

For the drug development professional and researcher, the distinction between Thymosin Beta-4 and TB-500 is critical. Thymosin Beta-4 is a large, pleiotropic protein with multiple active domains that engage in complex signaling through pathways like ILK/Akt. In contrast, TB-500 (Ac-LKKTETQ) is a highly specific, synthetic fragment that isolates the primary function of actin sequestration. While this fragment demonstrates comparable efficacy to the full-length peptide in assays directly related to actin-mediated cell migration and angiogenesis, it lacks the broader anti-inflammatory and anti-apoptotic functions conferred by other domains within Tβ4. Furthermore, emerging evidence that the in vivo activity of TB-500 may be mediated by its metabolites adds another layer of complexity to its pharmacological profile. Accurate identification and characterization of these molecules are paramount for reproducible research and the development of targeted regenerative therapies.

References

- 1. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. maravipost.com [maravipost.com]

- 4. biotechpeptides.com [biotechpeptides.com]

- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 6. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptidesciences.com [peptidesciences.com]

- 8. sinobiological.com [sinobiological.com]

- 9. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Concentration-Dependent Pleiotropic Effects of Thymosin Beta4 and Cofilin on the Migratory Activity of Carcinoma Cells [mdpi.com]

- 13. escholarship.org [escholarship.org]

- 14. In vitro and in vivo pro-angiogenic effects of thymosin-β4-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Divalent cation binding to the high- and low-affinity sites on G-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling TB-500 Acetate: A Technical Guide to its Historical Discovery and Scientific Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the historical journey and scientific evolution of TB-500 acetate (B1210297), a synthetic peptide derived from the naturally occurring protein, Thymosin Beta-4 (Tβ4). From its initial discovery in the thymus gland to its contemporary investigation as a potent regenerative agent, this document provides a comprehensive overview of its mechanism of action, key experimental findings, and the signaling pathways it modulates. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and detailed methodologies for pivotal experiments are provided.

Historical Context and Discovery

The story of TB-500 begins with the discovery of its parent protein, Thymosin Beta-4 (Tβ4). In the 1960s, researchers Allan Goldstein and Abraham White first isolated a crude extract from calf thymus glands, which they named "thymosin," believing it to be a thymic hormone responsible for immune system regulation.[1] Further purification and characterization of this extract in the following years led to the identification of a family of small peptides.

In 1981, the complete amino acid sequence of a 43-amino acid peptide from this family, designated Thymosin Beta-4, was determined.[2] Initially thought to be primarily an immune modulator, subsequent research in the early 1990s unveiled its ubiquitous presence in various tissues and a primary intracellular function: actin sequestration.[3][4] This discovery shifted the scientific focus towards its role in cytoskeletal dynamics, cell motility, and tissue repair.

The development of TB-500 acetate arose from the need for a more stable and specific synthetic version of Tβ4 for research purposes. TB-500 is a synthetic peptide that often corresponds to the active, N-terminal acetylated fragment of Tβ4, which is primarily responsible for its actin-binding and regenerative properties.[5][6] This synthetic version allows for more controlled and reproducible experimental outcomes. It is crucial to note that while TB-500 is widely used in research, the full-length Thymosin Beta-4 (also known as timbetasin) is the molecule predominantly investigated in clinical trials.[4]

Mechanism of Action: Actin Sequestration and Beyond

The principal and most well-documented function of Tβ4, and by extension TB-500, is its role as a primary G-actin (globular actin) sequestering protein in eukaryotic cells.[3] This mechanism is central to its effects on cellular motility and tissue regeneration.

-

Actin Sequestration: Tβ4 binds to G-actin monomers in a 1:1 ratio, preventing their polymerization into F-actin (filamentous actin) filaments.[3][7] This creates a readily available pool of actin monomers that can be rapidly mobilized for filament assembly when and where needed, such as at the leading edge of migrating cells. This dynamic regulation of the actin cytoskeleton is crucial for processes like cell migration, proliferation, and differentiation.[3]

Beyond its intracellular role, extracellular Tβ4 acts as a signaling molecule, orchestrating a cascade of events that promote tissue repair and regeneration through various mechanisms:

-

Promotion of Cell Migration: By regulating actin dynamics, TB-500 facilitates the migration of various cell types, including endothelial cells and keratinocytes, to sites of injury, a critical step in wound healing.[8]

-

Angiogenesis: TB-500 promotes the formation of new blood vessels from pre-existing ones, a process known as angiogenesis. This is achieved, in part, by upregulating Vascular Endothelial Growth Factor (VEGF).[9][10]

-

Anti-inflammatory Effects: Tβ4 has been shown to downregulate pro-inflammatory cytokines and chemokines, thereby modulating the inflammatory response at the site of injury.[10]

-

Inhibition of Apoptosis: The peptide exhibits anti-apoptotic properties, protecting cells from programmed cell death in response to injury or stress.[11]

Key Signaling Pathways

The multifaceted effects of TB-500 are mediated through its influence on several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and angiogenesis. Tβ4 has been shown to activate this pathway, contributing to its pro-survival and pro-angiogenic effects.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation. Tβ4 has been demonstrated to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects.[12]

VEGF Signaling in Angiogenesis

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels. TB-500 has been shown to upregulate the expression of VEGF, contributing to its angiogenic properties.[9][10]

Quantitative Data from Key Experiments

The following tables summarize quantitative findings from preclinical and clinical studies investigating the effects of Tβ4 and TB-500.

Table 1: Preclinical Wound Healing Studies

| Animal Model | Wound Type | Treatment | Observation Time | Quantitative Outcome | Reference |

| Rat | Full-thickness dermal wound | Topical and intraperitoneal Tβ4 | Day 4 | 42% improvement in healing compared to saline control | [8] |

| Rat | Full-thickness dermal wound | Topical and intraperitoneal Tβ4 | Day 7 | 61% improvement in healing compared to saline control | [8][10] |

Table 2: Preclinical Angiogenesis Studies

| Model | Assay | Treatment | Observation | Quantitative Outcome | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | Tβ4 overexpression | - | Significant increase in tube formation | [6] |

| Mouse | Muscle Injury Model | TB-500 | - | 35% increase in CD31+ vessel density | [10] |

Table 3: Clinical Studies on Cardiac Function

| Study Population | Condition | Treatment | Observation Time | Quantitative Outcome | Reference |

| Patients with ST-segment elevation myocardial infarction (STEMI) | Post-heart attack | Tβ4-pre-treated endothelial progenitor cells | 6 months | >50% improvement in left ventricular ejection fraction; ~50% improvement in stroke volume; 14% improvement in 6-minute walking distance | [13] |

| Healthy Volunteers | - | Single intravenous dose of synthetic Tβ4 (42-1260 mg) | - | Dose-proportional pharmacokinetic response; increasing half-life with increasing dose | [14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of TB-500.

In Vitro Wound Healing (Scratch) Assay

This assay is used to quantify the effect of TB-500 on cell migration.

Objective: To assess the rate of closure of a "scratch" in a confluent monolayer of cells in the presence or absence of TB-500.

Materials:

-

12-well culture plates

-

Fibroblasts or other adherent cell line

-

Complete cell culture medium

-

TB-500 acetate (lyophilized)

-

Bacteriostatic water for reconstitution

-

1 mL pipette tips

-

Phosphate-buffered saline (PBS)

-

Phase-contrast microscope with imaging capabilities

Protocol:

-

Cell Seeding: Seed cells into a 12-well plate at a density that will allow them to reach 70-80% confluency within 24 hours (e.g., 200,000 fibroblasts per well).[15]

-

Confluent Monolayer: Incubate the cells until they form a confluent monolayer (typically 18-24 hours).

-

Creating the Scratch: Using a sterile 1 mL pipette tip held perpendicular to the plate, create a straight scratch through the cell monolayer in each well. A second perpendicular scratch can be made to create a cross.[15]

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Treatment: Add fresh culture medium to each well. For the treatment group, add the desired concentration of reconstituted TB-500. The control group receives medium without TB-500.

-

Imaging: Immediately after treatment (time 0), and at regular intervals thereafter (e.g., every 4-8 hours), capture images of the scratch using a phase-contrast microscope. Ensure images are taken at the same position for each time point.[15]

-

Analysis: The rate of wound closure is quantified by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial scratch area.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the ability of TB-500 to promote the formation of capillary-like structures by endothelial cells.

Objective: To quantify the formation of tube-like networks by Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a basement membrane matrix in the presence of TB-500.

Materials:

-

24-well culture plates

-

HUVECs

-

Endothelial cell growth medium

-

Basement membrane matrix (e.g., Matrigel)

-

TB-500 acetate

-

Bacteriostatic water

-

Phase-contrast microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw the basement membrane matrix on ice and coat the wells of a 24-well plate according to the manufacturer's instructions. Allow the matrix to solidify at 37°C.

-

Cell Seeding: Harvest HUVECs and resuspend them in medium. Seed the cells onto the solidified matrix at a specified density.

-

Treatment: Add the desired concentration of reconstituted TB-500 to the treatment wells. Control wells receive medium without TB-500.

-

Incubation: Incubate the plate for a period that allows for tube formation (typically 4-12 hours).

-

Imaging: Capture images of the tube-like structures using a phase-contrast microscope.

-

Analysis: Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.[16]

Western Blot for PI3K/Akt Pathway Activation

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in the PI3K/Akt pathway in response to TB-500.

Objective: To measure the levels of phosphorylated Akt (p-Akt) and total Akt in cell lysates following treatment with TB-500.

Materials:

-

Cell culture plates

-

Adherent cells

-

TB-500 acetate

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt and anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Culture cells to the desired confluency and treat with TB-500 for the specified duration. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize the p-Akt signal.

-

Analysis: Quantify the band intensities using densitometry software. The level of Akt activation is determined by the ratio of p-Akt to total Akt.

Conclusion

The journey from the initial isolation of Thymosin Beta-4 to the focused research on its synthetic analogue, TB-500 acetate, represents a significant progression in the field of regenerative medicine. Grounded in its fundamental role as an actin-sequestering protein, TB-500's influence extends to the modulation of key signaling pathways that govern cell migration, angiogenesis, and inflammation. The quantitative data from preclinical and clinical studies, though still emerging, consistently point towards its therapeutic potential in a range of applications, from wound healing to cardiac repair. The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals to further explore the multifaceted biological activities of this promising peptide. As research continues, a deeper understanding of its mechanisms and clinical efficacy will undoubtedly pave the way for novel therapeutic strategies in tissue regeneration and repair.

References

- 1. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exogenous Thymosin Beta 4 Suppresses IPF-Lung Cancer in Mice: Possibly Associated with Its Inhibitory Effect on the JAK2/STAT3 Signaling Pathway [mdpi.com]

- 3. Thymosin beta 4 (Fx peptide) is a potent regulator of actin polymerization in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymerization of actin from the thymosin beta 4 complex initiated by the addition of actin nuclei, nuclei stabilizing agents or myosin S1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medicalantiaging.com [medicalantiaging.com]

- 9. newwavepeptides.co.uk [newwavepeptides.co.uk]

- 10. primelabpeptides.com [primelabpeptides.com]

- 11. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymosin beta 4 suppression of corneal NFkappaB: a potential anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thymosin Beta 4 Effective in Treatment of Heart Attack Patients [prnewswire.com]

- 14. researchgate.net [researchgate.net]

- 15. med.virginia.edu [med.virginia.edu]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

TB500 Acetate in Endothelial Cells: A Technical Guide to Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

TB500 acetate (B1210297), a synthetic peptide fragment of the naturally occurring protein Thymosin Beta 4 (Tβ4), is a key regulator of actin dynamics and has emerged as a potent mediator of endothelial cell function.[1][2] Its ability to promote angiogenesis, cell migration, and cell survival positions it as a molecule of significant interest in regenerative medicine and drug development. This technical guide provides an in-depth exploration of the core signaling pathways activated by TB500 acetate in endothelial cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Signaling Pathways

This compound exerts its pleiotropic effects on endothelial cells by engaging multiple interconnected signaling cascades. The primary pathways identified include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, the Integrin-Linked Kinase (ILK) and Focal Adhesion Kinase (FAK) pathway, and the Notch signaling pathway. These pathways converge to regulate gene expression, cytoskeletal organization, and cell-cell interactions, ultimately driving the angiogenic process.

PI3K/Akt/eNOS Signaling Pathway

The PI3K/Akt pathway is a central regulator of endothelial cell survival, proliferation, and migration. Upon stimulation by TB500, this pathway is activated, leading to the downstream phosphorylation of endothelial nitric oxide synthase (eNOS), which is crucial for nitric oxide (NO) production and subsequent angiogenesis.

TB500 has been shown to provoke Akt and eNOS activity, which enhances the migration and tube formation of endothelial progenitor cells, even in high-glucose conditions.[3] The activation of Akt by TB500 can be dose-dependent, with concentrations of 600 ng/mL and 1000 ng/mL significantly increasing Akt activity in diabetic human induced pluripotent stem cell-derived endothelial cells (dia-hiPSC-ECs).[4] This activation of Akt subsequently upregulates anti-apoptotic proteins like Bcl-XL, promoting cell survival.[4] Inhibition of the PI3K/Akt pathway has been demonstrated to block the beneficial effects of TB500 on endothelial cell function.[3]

References

- 1. ILK is required for the assembly of matrix-forming adhesions and capillary morphogenesis in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymosin β4 stimulates directional migration of human umbilical vein endothelial cells | Semantic Scholar [semanticscholar.org]

- 3. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Research Models for Studying TB-500 Acetate's Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical research models used to investigate the therapeutic potential of TB-500, a synthetic peptide derived from the active region of Thymosin Beta-4 (Tβ4). TB-500 has garnered significant attention for its role in tissue repair, wound healing, and anti-inflammatory processes.[1][2][3][4][5] This document details the established in vitro, in vivo, and ex vivo methodologies, summarizes key quantitative outcomes, and outlines the primary signaling pathways involved in its mechanism of action.

Introduction and Mechanism of Action

TB-500 is a synthetic version of Thymosin Beta-4 (Tβ4), a naturally occurring 43-amino acid peptide that is a critical regulator of actin, a fundamental protein in cell structure and motility.[2][6][7] The primary mechanism of TB-500 involves its ability to bind to G-actin (globular actin) monomers, preventing their polymerization into F-actin (filamentous actin) filaments.[7][8] This regulation of actin dynamics is central to its biological effects:

-

Promotion of Cell Migration: By managing actin polymerization, TB-500 facilitates the efficient movement of various cell types—including endothelial cells, keratinocytes, and fibroblasts—to sites of injury, which is essential for tissue repair.[1][2][6][9]

-

Angiogenesis: The peptide promotes the formation of new blood vessels from existing ones, a process crucial for supplying oxygen and nutrients to damaged tissues.[2][10] This is often linked to the upregulation of Vascular Endothelial Growth Factor (VEGF).[10]

-

Anti-Inflammatory Effects: TB-500 modulates the inflammatory response, in part by downregulating pro-inflammatory signaling pathways like Nuclear Factor-κB (NF-κB) and reducing the expression of inflammatory cytokines.[2][8][10][11]

-

Reduction of Fibrosis: Preclinical studies have shown that Tβ4 can have anti-fibrotic effects, leading to reduced scar formation.[12][13]

Core Signaling Pathways

TB-500 exerts its pleiotropic effects by modulating several key intracellular signaling pathways.[12][14] Understanding these pathways is crucial for designing mechanistic studies. Key pathways include PI3K/Akt, which is involved in cell survival and angiogenesis, and NF-κB, a central regulator of inflammation.[14][15][16] Tβ4 has also been shown to influence TGF-β and Wnt signaling, which are critical in tissue remodeling and fibrosis.[14][17]

Preclinical Research Models

A multi-tiered approach using in vitro, in vivo, and ex vivo models is essential to fully characterize the effects of TB-500.

In Vitro (Cell-Based) Models

In vitro assays are fundamental for dissecting the specific cellular and molecular mechanisms of TB-500.

-

Cell Migration Assays: These are critical for validating TB-500's primary function.

-

Scratch (Wound Healing) Assay: A monolayer of cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, keratinocytes) is "scratched" to create a cell-free gap. The rate at which cells migrate to close the gap is measured over time in the presence or absence of TB-500. Tβ4 has been shown to significantly accelerate the rate of migration in HUVEC monolayers.[18]

-

Boyden Chamber (Transwell) Assay: This assay quantifies chemotaxis. Cells are placed in the upper chamber of a porous membrane, and TB-500 is placed in the lower chamber as a chemoattractant. The number of cells that migrate through the membrane is counted. Studies show Tβ4 stimulates HUVEC migration four- to six-fold over controls.[18]

-

-

Angiogenesis Assays:

-

Endothelial Tube Formation Assay: Endothelial cells (like HUVECs) are cultured on a basement membrane extract (Matrigel). In the presence of pro-angiogenic factors like TB-500, the cells will form capillary-like structures (tubes). The extent of tube formation (e.g., total length, number of junctions) is quantified.[19][16]

-

-

Gene and Protein Expression Analysis:

-

Western Blotting and ELISA: Used to quantify the expression of key proteins and cytokines. For example, studies have measured the increased production of matrix metalloproteinases (MMPs) after Tβ4 treatment, which are enzymes that degrade the extracellular matrix during cell migration.[18] These techniques are also used to assess the downregulation of pro-inflammatory cytokines like TNF-α.[10]

-

In Vivo (Animal) Models

Animal models are indispensable for evaluating the physiological effects of TB-500, including efficacy, safety, and pharmacokinetics.

-

Dermal Wound Healing Models: These are the most common models for studying TB-500.

-

Full-Thickness Punch Wound Model: A standardized circular wound is created on the dorsum of an animal. TB-500 (often applied topically or via injection) is administered, and the rate of wound closure is measured. This model has been successfully used in normal rats and mice, as well as in models of impaired healing such as diabetic (db/db) mice and aged mice.[9][20][21]

-

-

Cardiac Injury Models:

-

Inflammation Models:

-

Carrageenan-Induced Paw Edema: Carrageenan is injected into the paw of a mouse to induce an acute inflammatory response. The anti-inflammatory effect of TB-500 is quantified by measuring the reduction in paw swelling. Tβ4 sulfoxide (B87167), an oxidized form, has been shown to be a potent inhibitor of this induced edema.[24]

-

-

Neurological Injury Models:

-

Liver Fibrosis Models:

-

Carbon Tetrachloride (CCl4)-Induced Fibrosis: Chronic administration of CCl4 to mice induces liver fibrosis. This model is used to study the anti-fibrotic potential of TB-500, which has been shown to inhibit the proliferation and migration of hepatic stellate cells, key players in liver fibrosis.[15][17]

-

Ex Vivo Models

Ex vivo models bridge the gap between in vitro and in vivo studies.

-

Embryonic Heart Explant Assay: Heart tissue from embryos is cultured on a collagen gel. This model allows for the direct observation of cardiac cell migration out of the tissue in response to stimuli like Tβ4.[26]

-

Subcutaneous Matrigel Plug Assay: Matrigel mixed with TB-500 is injected subcutaneously into a mouse. After a period, the plug is excised and analyzed for cellular infiltration and blood vessel formation, providing an in vivo measure of chemoattraction and angiogenesis.[18]

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies, demonstrating the efficacy of TB-500/Tβ4 in various models.

Table 1: Effects of Tβ4 on Dermal Wound Healing in In Vivo Models

| Model | Animal | Treatment | Key Quantitative Finding | Reference |

| Full-Thickness Punch Wound | Normal Rats | Tβ4 (5 µg) topical gel | ~42% faster wound closure at Day 7 vs. control. | [21] |

| Full-Thickness Punch Wound | Diabetic (db/db) Mice | Tβ4 (5 µg) topical gel | ~61% faster wound closure at Day 7 vs. control. | [20] |

| Full-Thickness Punch Wound | Aged Mice | Tβ4 (5 µg) topical gel | Accelerated wound closure by ~2 days vs. control. | [20] |

| Full-Thickness Punch Wound | Steroid-Treated Rats | Tβ4 (5 µg) topical gel | Significantly accelerated healing vs. control. | [20] |

Table 2: Cardioprotective Effects of Tβ4 in Murine Myocardial Infarction (MI) Models

| Model | Animal | Treatment | Key Quantitative Finding | Reference |

| Coronary Artery Ligation | C57BL/6 Mice | Tβ4 (6 mg/kg IP) | Reduced cardiac rupture incidence from 33% to 4%. | [23] |

| Coronary Artery Ligation | C57BL/6 Mice | Tβ4 (6 mg/kg IP) | Markedly decreased cardiomyocyte apoptosis (TUNEL assay). | [23] |

| Ischemia/Reperfusion | Mice | Tβ4 + PTMA gene delivery | Restored cardiac function (Ejection Fraction, IVRT). | [27] |

| Myocardial Infarction | Mice | Tβ4 treatment | Enhanced early myocyte survival via ILK/Akt pathways. | [28] |

Detailed Experimental Protocols

Protocol: In Vitro Scratch (Wound Healing) Assay

This protocol details a standard method to assess the effect of TB-500 on cell migration.

Methodology:

-

Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a 24-well plate at a density that will achieve 95-100% confluence within 24 hours.

-

Monolayer Formation: Incubate cells in standard culture conditions until a complete monolayer is formed.

-

Scratch Creation: Using a sterile p200 pipette tip, make a straight scratch vertically through the center of the monolayer.

-

Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells and debris.

-

Treatment: Add fresh, low-serum media containing the desired concentration of TB-500 acetate (B1210297). A vehicle control (media without TB-500) must be run in parallel.

-

Imaging: Immediately place the plate on an inverted microscope and capture the first image (T=0). Continue to capture images of the same field at regular intervals (e.g., every 8 hours for 24 hours).

-

Analysis: Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap in each image. Calculate the percentage of wound closure at each time point relative to the T=0 area.

Protocol: In Vitro Endothelial Tube Formation Assay

This protocol assesses the pro-angiogenic potential of TB-500.

Methodology:

-

Plate Coating: Thaw Matrigel Basement Membrane Matrix on ice. Using pre-chilled pipette tips, add 50-100 µL of Matrigel to each well of a 96-well plate.

-

Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Preparation: Harvest endothelial cells (HUVECs) and resuspend them in low-serum medium containing either TB-500 acetate or a vehicle control.

-

Seeding: Seed 1.5-2.0 x 104 cells onto the surface of the solidified Matrigel.

-

Incubation: Incubate the plate at 37°C for 4-18 hours.

-

Imaging and Analysis: Capture images of the resulting tube network using a microscope. Quantify angiogenic activity by measuring parameters such as the number of nodes/junctions, total tube length, and number of loops using angiogenesis analysis software.

Protocol: In Vivo Murine Dermal Punch Wound Model

This protocol provides a framework for assessing wound healing efficacy in an animal model.

Methodology:

-

Animal Preparation: Anesthetize the mouse (e.g., using isoflurane). Shave the dorsal surface and sterilize the skin with an antiseptic solution.

-

Wound Creation: Use a sterile 5-mm dermal biopsy punch to create two full-thickness wounds on the dorsum of each mouse.

-

Treatment Application: Apply a standardized amount of TB-500 acetate (e.g., in a hydrogel formulation) or a vehicle control gel directly to the wound.

-

Dressing: Cover the wound with a semi-occlusive dressing (e.g., Tegaderm) to protect it and prevent removal of the treatment.

-

Monitoring and Measurement: On specified days (e.g., Day 0, 3, 5, 7, 10), remove the dressing and photograph the wounds with a scale bar. Measure the wound area using digital planimetry.

-

Data Analysis: Calculate the percentage of wound closure for each time point compared to the initial wound area (Day 0). Compare the healing rates between the TB-500 and control groups.

-

Histology (Optional): At the end of the experiment, euthanize the animals and excise the wound tissue for histological analysis to assess re-epithelialization, granulation tissue formation, collagen deposition, and neovascularization.

Disclaimer: All research involving TB-500 should be conducted in controlled laboratory settings and must adhere to institutional and national guidelines for ethical research practices. TB-500 is not approved for human use by the FDA.[5][10][29]

References

- 1. TB-500 Peptide | Healing & Flexibility [paragonsportsmedicine.com]

- 2. wittmerrejuvenationclinic.com [wittmerrejuvenationclinic.com]

- 3. medicalantiaging.com [medicalantiaging.com]

- 4. wolverinepeptides.co.uk [wolverinepeptides.co.uk]

- 5. What is TB-500 & How Does it Work: TB-500 | OathPeptides [oathpeptides.com]

- 6. What is Thymosin beta-4 used for? [synapse.patsnap.com]

- 7. particlepeptides.com [particlepeptides.com]

- 8. swolverine.com [swolverine.com]

- 9. biotechpeptides.com [biotechpeptides.com]

- 10. newwavepeptides.co.uk [newwavepeptides.co.uk]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Cardioprotection by Thymosin Beta 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. peptidesystems.com [peptidesystems.com]

- 17. mdpi.com [mdpi.com]

- 18. Thymosin beta 4 stimulates directional migration of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. apexpeptidesupply.com [apexpeptidesupply.com]

- 20. The regenerative peptide thymosin β4 accelerates the rate of dermal healing in preclinical animal models and in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. primelabpeptides.com [primelabpeptides.com]

- 22. Thymosin beta4 and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Thymosin beta 4 sulfoxide is an anti-inflammatory agent generated by monocytes in the presence of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biolongevitylabs.com [biolongevitylabs.com]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. biotechpeptides.com [biotechpeptides.com]

- 29. peptideprotocols.co.uk [peptideprotocols.co.uk]

Pharmacokinetics and Bioavailability of TB500 Acetate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TB500, a synthetic peptide fragment of the naturally occurring protein Thymosin Beta 4 (Tβ4), has garnered significant interest for its potential therapeutic applications in tissue repair and regeneration. Understanding its pharmacokinetic profile and bioavailability is crucial for preclinical and clinical development. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and bioavailability of TB500 acetate (B1210297) in animal models. Due to a scarcity of publicly available data specifically on TB500 acetate, this guide also incorporates and contextualizes data from studies on its parent molecule, Thymosin Beta 4, to provide a broader understanding. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to serve as a valuable resource for researchers in the field.

Quantitative Pharmacokinetic and Biodistribution Data

Direct pharmacokinetic data for this compound, such as Cmax, Tmax, and AUC, are not extensively reported in peer-reviewed literature. However, studies on Thymosin Beta 4 (Tβ4), the parent protein from which TB500 is derived, provide valuable insights into its likely behavior in vivo. TB500 is a synthetic version of a fragment of Tβ4 and is thought to share many of its biological properties.[1] The following tables summarize available data from a key study on the biodistribution of synthetic Tβ4 in mice following a single intraperitoneal injection.

Table 1: Serum Concentration and Urinary Excretion of Thymosin Beta 4 in Mice [2]

| Parameter | Value | Time Point(s) |

| Administration Route | Intraperitoneal (I.P.) | - |

| Dose | 400 µg | - |

| Animal Model | Female Swiss-Webster mice | - |

| Average Serum Concentration | 2.34 ± 0.54 µg/mL | 2 to 40 minutes post-injection |

| Peak Serum Level | Appears shortly after 2 minutes | - |

| High Urine Concentration | 59.3 ± 7.54 µg/mL | 20 min, 40 min, and 2 h post-injection |

| Total Recovery (at end of study) | 83% of administered dose | - |

| In Urine | 44.6% | - |

| In Serum | 1.4% | - |

| In Organs | 37.5% | - |

Disclaimer: These data are for Thymosin Beta 4, not this compound. While their pharmacokinetic properties are expected to be similar, they may not be identical.

Table 2: Tissue Distribution of Thymosin Beta 4 in Mice Following Intraperitoneal Administration [2]

| Organ | Peak Concentration (µg/g wet weight) | Time of Peak Concentration |

| Brain | 72 | 40 min - 2 h |

| Heart | 80 | 40 min - 2 h |

| Kidneys | 65 | 40 min - 2 h |

| Liver | 15 | 40 min - 2 h |

| Peritoneal Fat | 47 | 40 min - 2 h |

| Thymus | 196 | 6 h |

| Spleen | 267 | 2 min |

| Muscle | 45 | 6 h |

| Ovaries | 72 (initial peak), 92 (second peak) | 40 min, 24 h |

| Lungs | 149 | 6 h |

Note: These values represent the increase from baseline concentrations. The data indicates that Tβ4 is rapidly distributed to various organs after intraperitoneal administration.

A study on the metabolism of TB500 in rats identified Ac-LK as the primary short-term metabolite and Ac-LKK as a long-term metabolite detectable up to 72 hours.[3][4] This suggests that TB500 is metabolized in a stepwise manner.

Experimental Protocols

Animal Model and Husbandry

-

Species: Sprague-Dawley rats or C57BL/6 mice are commonly used models.[5]

-

Age/Weight: Animals should be of a consistent age and weight range (e.g., 8-10 weeks old, 250-300g for rats, 20-25g for mice) to minimize variability.

-

Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.[6] For excretion studies, metabolic cages are required to separate urine and feces.[7]

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

Dose Preparation and Administration

-

Dose Formulation: this compound should be dissolved in a sterile, isotonic vehicle suitable for the chosen route of administration (e.g., 0.9% saline for injection). The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal size and administration route.

-

Administration Routes:

-

Intravenous (IV): Administered as a bolus via the tail vein to determine baseline pharmacokinetic parameters and calculate absolute bioavailability.[7]

-

Subcutaneous (SC): Injected into the loose skin over the back or flank. This is a common route for peptide administration.

-

Intraperitoneal (IP): Injected into the lower abdominal quadrant.[8]

-

Blood Sampling

-

Sampling Schedule: A well-designed sampling schedule is critical to accurately define the pharmacokinetic profile. A typical schedule for an IV dose might include time points at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours. For SC or IP administration, earlier time points may be adjusted to capture the absorption phase (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 12, 24 hours).[5]

-

Collection Technique: Serial blood samples can be collected from a single animal to reduce inter-animal variability.[7]

-

Sample Volume: The volume of each blood sample should be minimized (e.g., 50-100 µL) to avoid impacting the animal's physiology. The total blood volume collected should not exceed institutional guidelines (typically around 10-15% of total blood volume over a 2-week period).[5]

-

Sample Processing:

-

Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA).[6]

-

The tubes should be immediately placed on ice to minimize enzymatic degradation.

-

Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).[6]

-

The resulting plasma supernatant is transferred to a clean tube and stored at -80°C until analysis.[6]

-

Bioanalytical Method: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying peptides in biological matrices due to its high sensitivity and specificity.[12]

-

Sample Preparation: Plasma samples typically undergo protein precipitation to remove larger proteins. This can be achieved by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.[13]

-

Chromatography: A C18 reverse-phase column is commonly used for peptide separation. A gradient elution with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid) is employed to achieve separation.[13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for TB500 and an internal standard are monitored.[13]

-

Quantification: A calibration curve is generated using known concentrations of TB500 in the same biological matrix to quantify the concentration in the unknown samples.

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound in an animal model.

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. Biodistribution of synthetic thymosin beta 4 in the serum, urine, and major organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous quantification of TB-500 and its metabolites in in-vitro experiments and rats by UHPLC-Q-Exactive orbitrap MS/MS and their screening by wound healing activities in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. einsteinmed.edu [einsteinmed.edu]

- 6. purehealthpeptides.com [purehealthpeptides.com]

- 7. Sampling methods for pharmacokinetic studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Dose Response Study of Thymosin β4 for the Treatment of Acute Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 11. lar.fsu.edu [lar.fsu.edu]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

Gene expression changes induced by TB500 acetate treatment

An In-depth Technical Guide to Gene Expression Changes Induced by TB500 Acetate (B1210297) Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

TB500, the synthetic acetate form of Thymosin Beta-4 (Tβ4), is a 43-amino acid peptide that has garnered significant interest for its regenerative and anti-inflammatory properties.[1][2] While historically known as a primary G-actin-sequestering protein, regulating cytoskeletal dynamics, a growing body of evidence highlights its role as a potent modulator of gene expression.[1][3] This "moonlighting" function, independent of actin binding, allows TB500 to influence a wide array of cellular processes critical for tissue repair, angiogenesis, and inflammation.[1][4] Understanding the specific gene expression changes induced by TB500 is paramount for its therapeutic development and application.

This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and resultant gene expression changes driven by TB500 treatment. It includes synthesized data from multiple studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding for research and drug development professionals.

Core Signaling Pathways Modulated by TB500

TB500 exerts its influence on gene expression by modulating several key intracellular signaling pathways. These pathways are central to processes ranging from inflammation and cell survival to angiogenesis and tissue fibrosis.

One of the most well-documented effects of Tβ4 is the downregulation of the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] Tβ4 can interfere with the activation of NF-κB and block the nuclear translocation of its RelA/p65 subunit, thereby suppressing the transcription of pro-inflammatory genes like Interleukin-8 (IL-8).[2]

Furthermore, Tβ4 is known to regulate pro-survival and pro-angiogenic pathways, including the PI3K/Akt/eNOS and Notch signaling cascades.[5] It also plays a role in modulating the TGF-β pathway to alleviate fibrosis and the Wnt pathway to promote processes like hair follicle generation.[5]

References

- 1. peptidesciences.com [peptidesciences.com]

- 2. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thymosin beta-4 - Wikipedia [en.wikipedia.org]

- 4. Utilizing Developmentally Essential Secreted Peptides Such as Thymosin Beta-4 to Remind the Adult Organs of Their Embryonic State—New Directions in Anti-Aging Regenerative Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 6. cenexalabs.com [cenexalabs.com]

TB500 acetate and its interaction with the extracellular matrix

An In-depth Technical Guide on TB-500 Acetate (B1210297) and its Interaction with the Extracellular Matrix

For Researchers, Scientists, and Drug Development Professionals

Abstract

TB-500, a synthetic peptide version of Thymosin Beta-4 (Tβ4), is a key regulator of actin dynamics and plays a pivotal role in tissue repair and regeneration.[1][2] Its interaction with the extracellular matrix (ECM) is multifaceted, influencing cell migration, angiogenesis, and the expression and activity of matrix-degrading enzymes. This technical guide provides a comprehensive overview of the molecular mechanisms underlying TB-500's engagement with the ECM, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. Understanding these interactions is crucial for the development of novel therapeutic strategies targeting wound healing and tissue regeneration.

Core Mechanism of Action: Actin Sequestration and Cytoskeletal Remodeling

TB-500, a synthetic iteration of the naturally occurring 43-amino acid peptide Thymosin Beta-4 (Tβ4), exerts its primary biological effects through the regulation of actin, a fundamental protein governing cell structure and motility.[3] By binding to G-actin (globular actin), TB-500 prevents its polymerization into F-actin (filamentous actin), thereby maintaining a pool of actin monomers.[3] This actin-sequestering activity is central to its ability to modulate the cytoskeleton, which is essential for cellular processes critical to ECM interaction and tissue repair, including:

-

Enhanced Cell Migration: By regulating actin dynamics, TB-500 facilitates the efficient movement of various cell types, including keratinocytes, endothelial cells, and fibroblasts, to sites of injury.[1] This migration is a prerequisite for re-epithelialization and the formation of new tissue.

-

Cytoskeletal Reorganization: The ability to rapidly assemble and disassemble actin filaments is crucial for changes in cell shape, adhesion, and movement, all of which are integral to the interaction of cells with the ECM.[3]

Signaling Pathways Modulated by TB-500 in ECM Interaction

TB-500's influence on the ECM is mediated through several key signaling pathways that regulate gene expression related to cell survival, proliferation, and matrix remodeling.

Notch Signaling Pathway

The Notch signaling pathway is integral to angiogenesis, the formation of new blood vessels. TB-500 has been shown to induce angiogenesis in human umbilical vein endothelial cells (HUVECs) by upregulating the expression of Notch1 and Notch4 in a dose- and time-dependent manner.[4] This leads to accelerated lumen formation, a critical step in creating new vasculature.[4]

Figure 1: TB-500 Induced Angiogenesis via Notch Signaling.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[3][5][6] TB-500 can activate this pathway, leading to downstream effects that inhibit apoptosis and promote the survival of various cell types, including endothelial progenitor cells, which are vital for tissue repair.[4]

References

- 1. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 2. newwavepeptides.co.uk [newwavepeptides.co.uk]

- 3. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of the PI3K-AKT kinase pathway in T cell development beyond the β checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for reconstituting and storing lyophilized TB500 acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

TB500 acetate (B1210297) is the synthetic version of Thymosin Beta-4 (Tβ4), a naturally occurring peptide that plays a crucial role in tissue repair and regeneration.[1][2][3][4] It is a subject of extensive research for its potential therapeutic applications in wound healing, inflammation reduction, and recovery from injury.[1][3][5] TB500 functions by promoting cell migration, differentiation, and angiogenesis, primarily through its interaction with actin, a key component of the cell cytoskeleton.[3][5][6] Proper reconstitution and storage of lyophilized TB500 acetate are critical to maintain its stability, potency, and ensure the validity of experimental results.[7][8][9]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the reconstitution and storage of lyophilized this compound, compiled from best practices in peptide handling.

| Parameter | Lyophilized this compound | Reconstituted this compound Solution |

| Storage Temperature | -20°C for long-term storage.[7][9][10][11][12] 2-8°C for short-term storage.[1][7] | 2-8°C.[1][10][11][13] Do not freeze.[10][11] |

| Storage Duration | Up to 48 months at -20°C.[7] 12-24 months in a refrigerator (2-8°C).[13] | 3 to 8 weeks when refrigerated.[13] Some sources suggest using within 28 days when reconstituted with bacteriostatic water.[10] |

| Recommended Solvent | Bacteriostatic water containing 0.9% benzyl (B1604629) alcohol.[1][14][15][16] | Not Applicable |

| Light Exposure | Store protected from light.[8][9][10] | Store protected from light.[8][10][11] |

| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles.[9] | Avoid freezing and subsequent thawing.[8][11][17] |

Experimental Protocols

Protocol for Reconstituting Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to ensure its integrity and sterility for research applications.

Materials:

-

Vial of lyophilized this compound

-

Sterile syringes and needles

-

Alcohol swabs

-

Sterile, empty vial for aliquoting (optional)

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized TB500 and the bacteriostatic water to reach room temperature.[7][13][17][19] This prevents condensation from forming inside the vial upon opening.

-

Sterilization: Wipe the rubber stoppers of both the TB500 vial and the bacteriostatic water vial with an alcohol swab.[13][20][21]

-